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molecular formula C9H9BrO B137518 2-Bromopropiophenone CAS No. 2114-00-3

2-Bromopropiophenone

Cat. No. B137518
M. Wt: 213.07 g/mol
InChI Key: WPDWOCRJBPXJFM-UHFFFAOYSA-N
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Patent
US04578396

Procedure details

A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane, at 20° C. After 30 minutes, the solution is evaporated down. 2-Bromopropiophenone is obtained quantitatively, and is directly reacted further.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:6])[CH2:4][CH3:5]>ClCCl>[Br:1][CH:4]([CH3:5])[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
BrBr
Name
Quantity
72 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is evaporated down

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578396

Procedure details

A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane, at 20° C. After 30 minutes, the solution is evaporated down. 2-Bromopropiophenone is obtained quantitatively, and is directly reacted further.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:6])[CH2:4][CH3:5]>ClCCl>[Br:1][CH:4]([CH3:5])[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
BrBr
Name
Quantity
72 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is evaporated down

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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